2-amino-N-(2,4,6-trimethylphenyl)acetamide
Description
2-Amino-N-(2,4,6-trimethylphenyl)acetamide (C₁₁H₁₆N₂O, MW 192.26) is an acetamide derivative featuring an amino group (-NH₂) attached to the acetamide backbone and a 2,4,6-trimethylphenyl (mesityl) group as the N-substituent.
Properties
IUPAC Name |
2-amino-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAULTICIAIZPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918913 | |
| Record name | 2-Amino-N-(2,4,6-trimethylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92885-79-5 | |
| Record name | Acetamide, 2-amino-N-(2,4,6-trimethylphenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092885795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-N-(2,4,6-trimethylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2,4,6-trimethylaniline reacts with chloroacetyl chloride in the presence of a base such as pyridine to form N-(2,4,6-trimethylphenyl)chloroacetamide.
Step 2: The intermediate N-(2,4,6-trimethylphenyl)chloroacetamide is then treated with ammonia to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
2-amino-N-(2,4,6-trimethylphenyl)acetamide has been investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown promise in inhibiting enzymes such as aldose reductase, which is implicated in diabetic complications .
Case Study: Aldose Reductase Inhibition
Research has demonstrated that compounds similar to this compound can effectively inhibit aldose reductase activity in diabetic models. In studies involving diabetic rats treated with this compound, a significant reduction in sorbitol levels was observed, indicating its potential utility in managing diabetes-related complications .
Biological Research
Antimicrobial and Anti-inflammatory Properties:
The compound has been evaluated for its biological activity against various pathogens and inflammatory conditions. Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or anti-inflammatory agents.
Mechanism of Action:
The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets within cells. Its amino and acetamide functional groups may facilitate binding to enzymes or receptors involved in inflammatory pathways.
Industrial Applications
Chemical Synthesis:
In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for producing specialty chemicals .
Buffering Agent:
This compound is also utilized as an organic buffer in biochemical applications. Its stability and solubility characteristics make it suitable for maintaining pH levels during biological experiments .
Mechanism of Action
The mechanism of action of 2-amino-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The mesityl group in 2-amino-N-(2,4,6-trimethylphenyl)acetamide introduces significant steric hindrance, which can influence molecular packing, solubility, and interactions with biological targets. Key comparisons with analogs include:
N-(1,3-Thiazol-2-yl)-2-(2,4,6-Trimethylphenyl)Acetamide (C₁₄H₁₆N₂OS, MW 276.35)
- Substituents: Thiazol ring replaces the amino group.
- Key Differences :
2-Chloro-N-(2,4,6-Tribromophenyl)Acetamide (C₈H₅Br₃ClNO, MW 406.30)
- Substituents : Chloro (-Cl) and tribromophenyl groups.
- Key Differences: Halogen substituents increase lipophilicity and reactivity, suggesting utility in agrochemicals (e.g., herbicides, pesticides) . Reduced hydrogen-bonding capacity compared to amino-substituted analogs.
Alachlor (C₁₄H₂₀ClNO₂, MW 269.77)
- Substituents : Chloro, methoxymethyl, and diethyl groups.
- Key Differences :
Key Observations:
- Halogen Substitution : Correlates with agrochemical utility due to increased lipophilicity and reactivity.
Biological Activity
2-Amino-N-(2,4,6-trimethylphenyl)acetamide, also known as a derivative of trimethylphenylacetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various acetamide derivatives that have been studied for their pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a phenyl ring with three methyl groups in the ortho and para positions, contributing to its steric properties and potential interactions with biological targets.
1. Enzyme Inhibition
Research indicates that acetamide derivatives can act as inhibitors for specific enzymes. For instance, compounds similar to this compound have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. Inhibition of this enzyme can prevent the conversion of glucose to sorbitol, thereby mitigating diabetic neuropathy and retinopathy .
2. Antimicrobial Activity
Studies have reported that certain acetamides exhibit antimicrobial properties. The presence of the trimethylphenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes. For example, derivatives with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cell lines to evaluate the safety profile of this compound. Preliminary findings suggest that while some derivatives show cytotoxic effects at high concentrations, they may also exhibit selective toxicity towards cancer cells over normal cells. This selectivity is crucial for developing chemotherapeutic agents .
Case Study 1: Aldose Reductase Inhibition
A study focused on the synthesis and evaluation of N-phenylacetamide derivatives found that certain modifications led to enhanced inhibition of aldose reductase. The presence of bulky groups like trimethylphenyl was associated with increased potency against the enzyme, suggesting that structural modifications can significantly impact biological activity .
Case Study 2: Antimicrobial Efficacy
In a comparative study on acetamides, this compound was tested against a panel of bacterial strains. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential for further development as an antimicrobial agent .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
